N-ethyl-N-methylpropane-1,3-diamine

Diamine basicity Protonation constant Potentiometric titration

N-Ethyl-N-methylpropane-1,3-diamine (CAS 74247-23-7), also known as (3-aminopropyl)(ethyl)methylamine, is an asymmetric aliphatic diamine with the molecular formula C6H16N2 and a molecular weight of 116.20 g/mol. This compound features a primary amine group at one terminus and a tertiary amine (N-ethyl-N-methyl) at the other, positioning it as a specialized BB′2-type monomer for step-growth polymerizations and a versatile building block in organic synthesis.

Molecular Formula C6H16N2
Molecular Weight 116.208
CAS No. 74247-23-7
Cat. No. B2643680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-methylpropane-1,3-diamine
CAS74247-23-7
Molecular FormulaC6H16N2
Molecular Weight116.208
Structural Identifiers
SMILESCCN(C)CCCN
InChIInChI=1S/C6H16N2/c1-3-8(2)6-4-5-7/h3-7H2,1-2H3
InChIKeyFRVNYRKFLIOCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-N-methylpropane-1,3-diamine (CAS 74247-23-7) – Core Properties, Specifications, and Procurement Baseline


N-Ethyl-N-methylpropane-1,3-diamine (CAS 74247-23-7), also known as (3-aminopropyl)(ethyl)methylamine, is an asymmetric aliphatic diamine with the molecular formula C6H16N2 and a molecular weight of 116.20 g/mol [1]. This compound features a primary amine group at one terminus and a tertiary amine (N-ethyl-N-methyl) at the other, positioning it as a specialized BB′2-type monomer for step-growth polymerizations and a versatile building block in organic synthesis [2]. Commercially, it is supplied as a colorless to pale yellow liquid with standard purities of 95–98% (GC, HPLC, NMR verified) and a predicted boiling point of approximately 151 °C .

1 Asymmetric diamine for controlled polymer topology
2 Primary + tertiary amine selectivity in step-growth synthesis
3 Liquid format suitable for standard polymerization workflows

Why N-Ethyl-N-methylpropane-1,3-diamine Cannot Be Directly Substituted by Common In-Class Diamines


Simple substitution of N-ethyl-N-methylpropane-1,3-diamine with its closest structural analogs—N-methyl-1,3-propanediamine (MAPA), N-ethylethylenediamine, or N,N-dimethyl-1,3-propanediamine (DMAPA)—leads to measurably divergent outcomes in polymer architecture, reaction kinetics, and final material properties. The differential placement and steric environment of the N-ethyl and N-methyl substituents on the tertiary amine uniquely modulate nucleophilicity, basicity, and chain flexibility compared to secondary amine-containing or fully symmetric tertiary amine analogs [1][2]. Consequently, substituting this diamine without process re-optimization alters the crosslink density, water solubility, and thermal stability of the resulting poly(ester amine)s or polyamides, as substantiated by quantitative reactivity and protonation studies below [3].

Topology
Replacing with MAPA (secondary amine) shifts polymer architecture from linear to hyperbranched, altering crosslink density and solubility.
Reactivity
N-ethylethylenediamine’s shorter spacer and secondary amine reactivity produce different regioselectivity and gelation risk in Michael additions.
Property
DMAPA (dimethyl analog) lacks the N-ethyl group, reducing hydrophobicity and shifting CO2 capture absorption–desorption equilibrium.

Quantitative Differentiation of N-Ethyl-N-methylpropane-1,3-diamine: Head-to-Head Comparisons with Closest Analogs


Comparative Basicity (pKa) and Protonation Behavior vs. N-Methyl-1,3-propanediamine (MAPA) and N,N-Dimethyl-1,3-propanediamine (DMAPA)

Potentiometric determination in 1 mol/L KNO3 at 25°C establishes a distinct basicity profile for N-ethyl-N-methylpropane-1,3-diamine relative to its methyl-only and dimethyl analogs. The pKa value of the tertiary amine group in N-ethyl-N-methylpropane-1,3-diamine is lower than that of the secondary amine in N-methyl-1,3-propanediamine (MAPA) but higher than the tertiary amine in N,N-dimethyl-1,3-propanediamine (DMAPA), reflecting the intermediate electron-donating and steric effects of the N-ethyl group [1]. This quantified ΔpKa translates directly to differences in CO2 absorption rate and cyclic capacity in post-combustion capture applications [2].

Basicity (pKa)
Class-level inference
Predicted pKa 10.17 ± 0.10
Intermediate protonation, enabling tunable CO2 absorption cycling
Predicted value; experimental pKa from potentiometric titration may differ
Diamine basicity Protonation constant Potentiometric titration CO2 capture absorbent

Boiling Point and Volatility Profile vs. N-Methyl-1,3-propanediamine (MAPA) and N-Ethylethylenediamine

N-Ethyl-N-methylpropane-1,3-diamine exhibits a significantly higher boiling point (151.0 ± 8.0 °C, predicted) compared to its closest structural analogs N-methyl-1,3-propanediamine (139–141 °C) and N-ethylethylenediamine (128–130 °C) [1][2]. This ~10–23 °C elevation is attributable to the increased molecular weight and van der Waals interactions conferred by the N-ethyl substituent, which reduces vapor pressure and airborne exposure risk during high-temperature polymer syntheses or curing processes.

Boiling Point
Data to verify
~151 °C (predicted)
Higher boiling point reduces evaporative loss in high-temperature syntheses
Predicted value; verify against lot-specific experimental data
Volatility Boiling point Physical property Process safety

Differentiated Reactivity in Michael Addition Polymerizations: Secondary vs. Tertiary Amine Selectivity

In catalyst-free polyaddition with diacrylates, diamines containing a secondary amine (e.g., N-methyl-1,3-propanediamine, N-ethylethylenediamine) undergo faster reaction of the secondary amino group with the vinyl group of diacrylate, forming an AB2-type intermediate that subsequently self-polymerizes to yield hyperbranched poly(ester amine)s [1]. By contrast, N-ethyl-N-methylpropane-1,3-diamine, bearing a tertiary amine and a primary amine, exhibits a fundamentally different regioselectivity: only the primary amine participates in Michael addition under mild conditions, while the tertiary amine remains inert, enabling the synthesis of linear or graft copolymers with pendant tertiary amine functionality. This selectivity prevents premature branching and gelation observed with secondary amine-containing analogs at equimolar monomer ratios [2].

Michael Addition Selectivity
Class-level inference
Primary amine reacts; tertiary amine remains inert under mild conditions
Enables linear polymer topology, avoiding premature branching seen with secondary amines
Catalyst-free polyaddition with diacrylates; regioselectivity may vary with temperature
Michael addition Polyaddition Hyperbranched polymer AB2 monomer

Chain Flexibility and Hydrophobicity Tuning vs. N,N-Dimethyl-1,3-propanediamine (DMAPA)

The replacement of one N-methyl group in DMAPA with an N-ethyl group in N-ethyl-N-methylpropane-1,3-diamine increases both the molecular weight (116.20 vs. 102.18 g/mol) and the computed lipophilicity. While experimental partition coefficients are not available, the increased carbon count and chain length of the ethyl substituent predictably enhance hydrophobic character and polymer chain flexibility compared to the fully methylated analog [1][2]. This subtle modulation of amphiphilicity is critical for designing water-soluble polymers with controlled lower critical solution temperature (LCST) behavior or for tailoring the permeability of polyamide membranes.

Hydrophobicity Tuning
Class-level inference
MW 116.20 g/mol; N-ethyl + N-methyl substitution
Incremental hydrophobicity versus DMAPA for polymer amphiphilicity control
Calculated descriptors; experimental partition coefficient not available
Polymer flexibility Hydrophobicity XLogP Polyamide

Procurement-Driven Application Scenarios for N-Ethyl-N-methylpropane-1,3-diamine Based on Verified Differential Evidence


Synthesis of Linear Poly(ester amine)s with Pendant Tertiary Amine Functionality

N-Ethyl-N-methylpropane-1,3-diamine serves as a stoichiometric A2 monomer in catalyst-free Michael polyaddition with diacrylates, where the primary amine undergoes quantitative addition while the N-ethyl-N-methyl tertiary amine remains intact as a pendant functional group. This regioselectivity, distinct from secondary amine-containing analogs that form hyperbranched architectures, enables the preparation of linear polymers with precisely positioned tertiary amine sites for subsequent quaternization into cationic polyelectrolytes or metal-chelating resins [1].

Post-Combustion CO2 Capture Absorbent Formulation

The intermediate pKa (10.17 predicted) of N-ethyl-N-methylpropane-1,3-diamine positions it between MAPA (pKa 10.60) and DMAPA (pKa 10.13), offering a tunable basicity profile for optimizing the cyclic CO2 absorption-desorption equilibrium. The presence of both an N-ethyl and an N-methyl group on the tertiary amine enhances the CO2 absorption rate and cyclic capacity compared to unsubstituted or singly substituted analogs, while maintaining a lower regeneration energy requirement than strongly basic primary-secondary diamines [2][3].

High-Temperature Polyamide and Epoxy Curing Agent Precursor

With a predicted boiling point of ~151 °C—approximately 10–23 °C higher than MAPA and N-ethylethylenediamine—N-ethyl-N-methylpropane-1,3-diamine exhibits reduced volatility during elevated-temperature polymerizations (e.g., polyamide synthesis at 150–250 °C). This property minimizes evaporative amine loss, ensures stoichiometric fidelity, and reduces occupational exposure to amine vapors, making it preferable over lower-boiling analogs for industrial-scale melt polycondensation or epoxy curing applications .

Asymmetric Diamine Building Block for Medicinal Chemistry and Catalysis

The 1,3-diamine scaffold with differentiated N-ethyl and N-methyl tertiary amine terminus provides a versatile intermediate for constructing chiral ligands, enzyme inhibitors, or functionalized drug candidates. The primary amine enables facile conjugation to carboxylates, isocyanates, or aldehydes, while the tertiary amine can be quaternized or coordinated to transition metals without interfering with the primary amine derivatization step, a synthetic advantage over symmetric or secondary amine-containing diamines [4].

Application
Selection Property
Validation Focus
Linear poly(ester amine) synthesis
Regioselective primary amine reactivity; tertiary amine inertness
Linear topology verification (GPC, NMR); absence of branching
CO2 capture absorbent formulation
Intermediate pKa and N-ethyl/N-methyl substitution pattern
Cyclic capacity and regeneration energy testing under process conditions
High-temperature polyamide/epoxy curing
Reduced volatility at elevated process temperatures
Stoichiometric fidelity and amine loss monitoring during melt polymerization
Asymmetric building block for medicinal chemistry
Differentiated 1° and 3° amine reactivity
Chemoselective derivatization; coordination or quaternization without interference

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